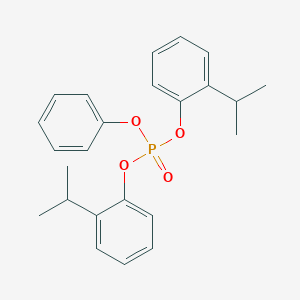

Bis(isopropylphenyl) phenyl phosphate

Description

Structure

3D Structure

Properties

IUPAC Name |

phenyl bis(2-propan-2-ylphenyl) phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H27O4P/c1-18(2)21-14-8-10-16-23(21)27-29(25,26-20-12-6-5-7-13-20)28-24-17-11-9-15-22(24)19(3)4/h5-19H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RMNODSGCFHVNDC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC=CC=C1OP(=O)(OC2=CC=CC=C2)OC3=CC=CC=C3C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H27O4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5073616 | |

| Record name | Bis(o-isopropylphenyl) phenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

410.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69500-29-4, 28109-00-4 | |

| Record name | Bis[2-(1-methylethyl)phenyl] phenyl phosphate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=69500-29-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Bis(isopropylphenyl) phenyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028109004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bis(2-isopropylphenyl) phenyl phosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069500294 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Phosphoric acid, bis[(1-methylethyl)phenyl] phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Bis(o-isopropylphenyl) phenyl phosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5073616 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Bis(isopropylphenyl) phenyl phosphate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.394 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BIS(2-ISOPROPYLPHENYL) PHENYL PHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5821A722ST | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | BIS(ISOPROPYLPHENYL) PHENYL PHOSPHATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6796 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Synthetic Pathways and Chemical Transformations of Bis 2 Isopropylphenyl Phenyl Phosphate

Core Reaction Schemes for Compound Synthesis

The industrial production of bis(2-isopropylphenyl) phenyl phosphate (B84403), along with other triaryl phosphates, predominantly follows a multi-step esterification process. This approach allows for controlled synthesis and purification to achieve the desired product specifications.

The synthesis of bis(2-isopropylphenyl) phenyl phosphate is typically achieved through a sequential, two-step esterification process. This method involves the controlled reaction of phosphorus oxychloride with the corresponding phenols.

The initial step is the phosphorylation of 2-isopropylphenol (B134262) with phosphorus oxychloride. This reaction forms a mixture of chlorinated phosphate intermediates. The stoichiometry of the reactants can be controlled to favor the formation of the desired dichlorophosphate (B8581778) intermediate.

Table 1: Two-Step Esterification Synthesis of Bis(2-isopropylphenyl) Phenyl Phosphate

| Step | Reaction | Description |

| 1. Phosphorylation | 2-(CH₃)₂CHC₆H₄OH + POCl₃ → (2-(CH₃)₂CHC₆H₄O)POCl₂ + HCl | 2-Isopropylphenol reacts with phosphorus oxychloride to form bis(2-isopropylphenyl) phosphorodichloridate as the primary intermediate. |

| 2. Phenyl Esterification | (2-(CH₃)₂CHC₆H₄O)₂POCl + C₆H₅OH → (2-(CH₃)₂CHC₆H₄O)₂PO(OC₆H₅) + HCl | The phosphorodichloridate intermediate reacts with phenol (B47542) to yield bis(2-isopropylphenyl) phenyl phosphate. |

This stepwise approach allows for the synthesis of unsymmetrical triaryl phosphates with a high degree of control over the final product structure.

The esterification reactions for the synthesis of triaryl phosphates are often facilitated by the use of catalysts to enhance reaction rates and improve yields. Lewis acids are commonly employed as catalysts in these phosphorylation reactions. While specific catalysts for the direct synthesis of bis(2-isopropylphenyl) phenyl phosphate are not extensively detailed in publicly available literature, related processes for similar compounds suggest the use of metal chlorides such as magnesium chloride or aluminum chloride. researchgate.net In some synthetic strategies for isopropylphenyl phosphates, a preliminary alkylation of phenol with propylene (B89431) is carried out using a p-toluene sulfonic acid catalyst, followed by phosphorylation of the resulting isopropylphenols. google.com

Purification of the crude product is crucial to remove unreacted starting materials, byproducts such as hydrogen chloride, and catalyst residues. Common purification methodologies for triaryl phosphates include:

Distillation: Fractional distillation under reduced pressure is often used to separate the desired product from more volatile or less volatile impurities. google.com

Washing: The crude product may be washed with dilute acidic solutions to remove any remaining catalyst, followed by washing with a dilute basic solution (e.g., sodium hydroxide) to neutralize any acidic byproducts. lp.edu.ua A final wash with water is typically performed to remove any residual salts.

Treatment with Acid Scavengers: To improve the long-term stability of the final product, acid scavengers such as epoxy compounds may be added to react with any trace amounts of residual acidity. lp.edu.ua

Table 2: Purification Methodologies for Triaryl Phosphates

| Method | Description | Purpose |

| Fractional Distillation | Separation of components based on boiling point differences under reduced pressure. | Removal of unreacted phenols and other volatile or non-volatile impurities. |

| Aqueous Washing | Sequential washing with dilute acid, dilute base, and water. | Neutralization and removal of catalyst residues and acidic byproducts. |

| Acid Scavenging | Treatment with compounds that react with and neutralize residual acids. | Enhancement of product stability and prevention of degradation. |

Fundamental Chemical Reaction Profiles

Bis(2-isopropylphenyl) phenyl phosphate, as a triaryl phosphate, exhibits characteristic reactivity at the phosphate ester linkage and on the aromatic rings.

Organophosphate esters are generally resistant to oxidation under mild conditions. However, under more forceful oxidative conditions, degradation of the molecule can occur. The oxidation of triaryl phosphates can lead to the cleavage of the ester bonds, ultimately forming phosphoric acid derivatives and oxidized aromatic compounds. ontosight.ai The specific products would depend on the nature of the oxidizing agent and the reaction conditions. For instance, strong oxidizing agents could potentially oxidize the isopropyl groups on the phenyl rings to alcohols, ketones, or carboxylic acids, in addition to cleaving the P-O-C bonds.

Table 3: General Oxidation of Triaryl Phosphates

| Reactant | Oxidizing Agent | Potential Products |

| Bis(2-isopropylphenyl) Phenyl Phosphate | Strong Oxidants (e.g., KMnO₄, H₂O₂) | Phosphoric acid, Phenol, 2-Isopropylphenol, and their respective oxidation products. |

The phosphate ester linkage in bis(2-isopropylphenyl) phenyl phosphate can be cleaved by strong reducing agents. For example, reaction with potent hydride donors such as lithium aluminum hydride (LiAlH₄) would be expected to reduce the phosphate ester. This reduction typically results in the cleavage of the P-O-aryl bonds to yield the corresponding phenols and reduced phosphorus species. The expected phenolic products from the complete reduction of bis(2-isopropylphenyl) phenyl phosphate would be phenol and 2-isopropylphenol.

Table 4: Reduction of Bis(2-isopropylphenyl) Phenyl Phosphate

| Reactant | Reducing Agent | Major Products |

| Bis(2-isopropylphenyl) Phenyl Phosphate | Lithium Aluminum Hydride (LiAlH₄) | Phenol, 2-Isopropylphenol, Reduced phosphorus species |

The three aromatic rings of bis(2-isopropylphenyl) phenyl phosphate are susceptible to electrophilic substitution reactions. The directing effects of the substituents on each ring will govern the position of substitution.

Phenyl Ring: The unsubstituted phenyl ring is activated by the phosphate ester group, which is an ortho-, para- director.

A common example of electrophilic aromatic substitution is bromination. In the presence of a Lewis acid catalyst, such as FeBr₃, bromine can be introduced onto the aromatic rings.

Table 5: Electrophilic Bromination of Bis(2-isopropylphenyl) Phenyl Phosphate

| Reactant | Reagent | Potential Products |

| Bis(2-isopropylphenyl) Phenyl Phosphate | Br₂ / FeBr₃ | Mono-, di-, and poly-brominated derivatives of the parent compound, with substitution occurring at the ortho and para positions of the phenyl and isopropylphenyl rings, influenced by steric and electronic effects. |

Industrial Applications and Functional Mechanisms in Material Science

Flame Retardancy in Polymeric Systemsbenchchem.comontosight.aismolecule.comcymitquimica.comvulcanchem.com

The primary application of Bis(2-isopropylphenyl) Phenyl Phosphate (B84403) is as a flame retardant. ontosight.ai It belongs to the class of non-halogenated, phosphorus-based flame retardants that are recognized for their effectiveness in reducing the flammability of a wide range of materials. nih.govaaqr.org

Bis(2-isopropylphenyl) Phenyl Phosphate primarily functions through a condensed-phase mechanism. aaqr.orgkennesaw.edu During the thermal decomposition of the polymer, the phosphate compound breaks down to form phosphoric acid. nih.govatamanchemicals.com This phosphoric acid acts as a catalyst for dehydration and cross-linking reactions on the surface of the material. nih.gov This process promotes the formation of a stable, insulating layer of char. nih.govaaqr.org

This char layer serves as a physical barrier that provides two critical functions in fire suppression:

It insulates the underlying polymer from the heat of the flame, slowing down further thermal degradation. researchgate.net

It limits the diffusion of flammable volatile gases, which are the fuel for the flame, from the polymer to the gas phase. researchgate.net

By strengthening the char layer and reducing the available fuel, the growth and spread of the fire are significantly impeded. kennesaw.edu

The compound is incorporated into various polymeric systems to enhance their fire resistance. Its applications are widespread across several key industries:

Plastics : It is frequently used in plastics such as polyvinyl chloride (PVC) and polyurethane foams to meet flammability standards. cymitquimica.comatamanchemicals.com In these applications, it helps to prevent ignition and slow the spread of flames.

Rubber : The addition of Bis(2-isopropylphenyl) Phenyl Phosphate to rubber formulations improves thermal stability and reduces flammability. smolecule.com

Textiles : It is applied as a component in coatings for fabrics to impart flame-retardant properties, which is crucial for materials used in upholstery and protective clothing. ontosight.aiatamanchemicals.com

Plasticizing Function in Polymer Formulationsbenchchem.comontosight.aismolecule.comcymitquimica.comvulcanchem.com

In addition to its flame-retardant capabilities, Bis(2-isopropylphenyl) Phenyl Phosphate serves as an effective plasticizer. ontosight.aicymitquimica.com As a plasticizer, it is added to polymer formulations to increase their flexibility, workability, and durability. smolecule.comatamanchemicals.com This dual-functionality is particularly advantageous in materials like PVC, where both flame retardancy and flexibility are desired properties. cymitquimica.comatamanchemicals.com Its role as a plasticizer helps to maintain the mechanical integrity of the material while simultaneously enhancing its fire safety profile. atamanchemicals.com

Role in Specialized Industrial Fluids and Coatingssmolecule.comnih.gov

The properties of Bis(2-isopropylphenyl) Phenyl Phosphate and related isopropylphenyl phosphates extend to more specialized applications. These compounds are utilized as components in industrial fluids and coatings where thermal stability and fire resistance are critical.

Industrial Fluids : Isopropylated triphenyl phosphates are used in the formulation of fire-resistant hydraulic fluids. atamanchemicals.comnih.gov

Coatings and Paints : The compound is also found in various industrial coatings and paints, where it contributes to both flame retardancy and the physical properties of the cured coating. atamanchemicals.comnovistachem.com

Table 1: Physical and Chemical Properties of Bis(2-isopropylphenyl) Phenyl Phosphate

| Property | Value |

| CAS Number | 69500-29-4 lgcstandards.com |

| Molecular Formula | C₂₄H₂₇O₄P smolecule.comvulcanchem.comlgcstandards.com |

| Molecular Weight | 410.44 g/mol smolecule.comvulcanchem.comlgcstandards.com |

| Physical State | Oil vulcanchem.com |

| Boiling Point | 459.8±34.0 °C at 760 mmHg vulcanchem.com |

| Flash Point | 245.2±46.0 °C vulcanchem.com |

| Density | 1.146±0.06 g/cm³ vulcanchem.com |

Environmental Occurrence and Spatiotemporal Distribution

Detection in Indoor Environments

Indoor environments are significant reservoirs for B2IPPPP due to its use in a wide array of household goods, including furniture, electronics, and building materials. The compound is released from these products and accumulates in indoor matrices.

Prevalence in House Dust Matrices

House dust has been widely identified as a primary sink for B2IPPPP and other organophosphate flame retardants. Numerous studies have documented its presence in residential settings across different geographical regions.

A study of 84 homes in the United States detected B2IPPPP in indoor house dust with a geometric mean concentration of 163.74 ng/g. The detection frequencies for isopropylated triarylphosphate (ITP) isomers, including B2IPPPP, ranged from 13% to 53%. fera.co.uk In a broader investigation of house dust from South China and the Midwestern United States, the majority of target ITP isomers were detected in 100% of samples. nih.gov The median concentration of the sum of ITPs (ΣITPs) was reported to be 63.4 ng/g (ranging from 16.0 to 500 ng/g) in South China and 476 ng/g (ranging from 140 to 1610 ng/g) in the Midwestern U.S. nih.gov

Further analysis of a house dust standard reference material, SRM 2585, also confirmed the presence of B2IPPPP, highlighting its environmental relevance. acs.orgnih.gov Research has shown that B2IPPPP is a notable component of certain commercial flame retardant mixtures, such as Firemaster 550. fera.co.ukacs.orgnih.gov

Table 1: Concentrations of Bis(isopropylphenyl) Phenyl Phosphate (B84403) (BIPPPP) and Isopropylated Triarylphosphates (ΣITPs) in House Dust

| Location/Study | Compound | Detection Frequency (%) | Median Concentration (ng/g) | Concentration Range (ng/g) |

| United States | B2IPPPP | 13-53% | 163.74 (Geometric Mean) | Not Reported |

| South China | ΣITPs | 100% | 63.4 | 16.0 - 500 |

| Midwestern U.S. | ΣITPs | 100% | 476 | 140 - 1610 |

Occurrence in Air Particulate Matter

In addition to settling in dust, B2IPPPP can also be present in indoor air, adsorbed to particulate matter. A study conducted in a megacity in Southern China investigated the presence of traditional and novel organophosphate esters in PM2.5 (particulate matter with a diameter of 2.5 micrometers or less). researchgate.net This study detected Bis(2-isopropylphenyl) phenyl phosphate (B2IPPPP) in these airborne particles. The total concentrations of 10 novel OPEs, including B2IPPPP, ranged from 33.5 to 3835 pg/m³, with a median of 318 pg/m³. researchgate.net This indicates that inhalation of indoor air is a potential pathway for human exposure to this compound.

Table 2: Concentrations of Novel Organophosphate Esters (including B2IPPPP) in Indoor Air Particulate Matter (PM2.5)

| Location/Study | Compound Group | Median Concentration (pg/m³) | Concentration Range (pg/m³) |

| Southern China Megacity | Novel OPEs | 318 | 33.5 - 3835 |

Presence in Aquatic and Terrestrial Ecosystems

The release of B2IPPPP from various sources ultimately leads to its presence in the wider environment, including water bodies and soil.

Surface Water and Sediment Concentrations

An environmental risk evaluation report from the United Kingdom has identified potential risks to surface water and sediment from isopropylated triphenyl phosphates. service.gov.uk While this report highlights the potential for contamination, specific measured concentrations of B2IPPPP in surface water and sediment are not widely available in the reviewed literature. One study did analyze for several isopropylated phenyl phosphates, including B2IPPPP, in sediment samples, indicating that methods for its detection in this matrix are established. researchgate.net

Soil Contamination Profiles

Similar to aquatic environments, the potential for soil contamination by isopropylated triphenyl phosphates has been recognized. service.gov.uk However, there is a notable lack of published data on the measured concentrations of B2IPPPP in soil samples. A Canadian government assessment noted that for isopropylated triaryl phosphates, there is limited monitoring data for isomers within this group, and sediment and soil toxicity data for individual substances are limited. canada.ca

Isomeric Profiles in Environmental Samples

Bis(2-isopropylphenyl) phenyl phosphate is one of several possible isomers of isopropylated triarylphosphates. The substitution pattern of the isopropyl group on the phenyl ring can vary, leading to different isomers.

Studies of commercial flame retardant mixtures and environmental samples have shown that isomers with the isopropyl group at the ortho (2-) position are prevalent. For instance, in the Firemaster 550 mixture, 2-isopropylphenyl diphenyl phosphate (2IPPDPP) and B2IPPPP are among the most abundant ITP isomers. fera.co.ukacs.orgnih.gov This prevalence is also reflected in house dust samples, where 2IPPDPP was found to be a dominant ITP isomer in studies conducted in both South China and the Midwestern United States. nih.gov The isomeric composition of an ITP commercial mixture was found to contain 11.1% bis(2-isopropylphenyl) phenyl phosphate. fera.co.uk This suggests that the ortho-substituted isomers are widely used and, consequently, are the primary ITPs found in the environment.

Ecological Impact and Ecotoxicological Investigations

Aquatic Ecotoxicity Assessments

Studies on isopropylated phenyl phosphates (IPPs) and other aryl organophosphates indicate a high level of toxicity to aquatic organisms, with both acute and chronic effects observed at concentrations below 1 mg/L.

While specific acute and chronic toxicity data for Bis(2-isopropylphenyl) Phenyl Phosphate (B84403) are not extensively detailed in the available literature, the broader class of isopropylated triphenyl phosphates, which includes B2IPPPP, is recognized for its potential harm to aquatic life. An environmental risk assessment from the United Kingdom identified potential risks to surface water (both fresh and marine) and sediment for isopropylphenyl diphenyl phosphate and tris(isopropylphenyl) phosphate. service.gov.uk

General findings for related organophosphate flame retardants suggest that they can be toxic to a range of aquatic organisms. For instance, studies on other organophosphate esters have determined 96-hour LC50 (lethal concentration for 50% of organisms) values for fish and 48-hour EC50 (effective concentration for 50% of organisms) values for invertebrates, providing a baseline for assessing the potential hazard of compounds like B2IPPPP. usgs.gov

Table 1: Acute Toxicity Data for a Related Organophosphate Ester (Note: Data for a representative organophosphate ester is provided due to the lack of specific data for Bis(2-isopropylphenyl) Phenyl Phosphate)

| Test Organism | Endpoint | Concentration (mg/L) | Exposure Duration |

| Daphnia magna | EC50 | 164.3 | 48 hours |

| Daphnia magna | NOEC | 95.4 | 48 hours |

This table is based on data for a Glyphosate formulation and is intended to be illustrative of the types of endpoints measured in aquatic toxicity studies. epa.gov

Research on closely related compounds highlights the potential for significant sublethal effects on aquatic organisms. A study on 2-isopropylphenyl diphenyl phosphate (2IPPDPP), a major component of some commercial flame retardant mixtures alongside B2IPPPP, demonstrated notable reproductive and developmental toxicity in the Japanese medaka (Oryzias latipes). acs.orgresearchgate.net Exposure to 2IPPDPP resulted in ovarian retardation, decreased egg production, and early embryonic mortality. acs.org The compound was found to accumulate in both the tissues of adult fish and in the embryos. acs.org

In another study focusing on an emerging organophosphate ester, Bis-(2-ethylhexyl)-phenyl phosphate (BEHPP), exposure did not lead to mortality or malformations in zebrafish embryos within the tested concentration range. nih.gov However, it did induce cardiac dysfunctions, highlighting that significant sublethal effects can occur even in the absence of overt developmental abnormalities. nih.gov

Studies on isopropylated phenyl phosphate (IPP) mixtures have shown that developmental exposure in zebrafish can lead to phenotypic anomalies such as pericardial edema, yolk sac edema, and spinal curvature at later stages of development. researchgate.net

Table 2: Developmental Effects of a Related Isopropylated Phenyl Phosphate (2IPPDPP) in Japanese Medaka

| Effect | Observation |

| Reproduction | Ovarian retardation, reduced egg production |

| Development | Early embryonic mortality |

| Bioaccumulation | Accumulates in adult tissues and embryos |

This table summarizes findings from a study on 2-isopropylphenyl diphenyl phosphate (2IPPDPP). acs.org

Terrestrial Ecotoxicity Studies

Information on the terrestrial ecotoxicity of Bis(2-isopropylphenyl) Phenyl Phosphate is limited. However, risk assessments of the broader category of isopropylated triphenyl phosphates suggest a potential for harm to the soil compartment. service.gov.uk While B2IPPPP was not detected in a survey of vegetation samples, a related compound, isopropylphenyl diphenyl phosphate, was found in vegetation near industrial sites. service.gov.uk The assessment concluded that to properly derive a predicted no-effect concentration (PNEC) for soil, long-term toxicity tests on terrestrial organisms would be necessary. service.gov.uk

Receptor-Mediated Toxicological Mechanisms in Ecological Models (e.g., Estrogen, Retinoic Acid, and Retinoid X Receptor Antagonism)

Significant research has pointed to the endocrine-disrupting potential of isopropylated phenyl phosphates through antagonism of critical nuclear receptors. A key study revealed that 2-isopropylphenyl diphenyl phosphate (2IPPDPP) functions as an antagonist to the estrogen receptor (ER), retinoic acid receptor (RAR), and retinoid X receptor (RXR) in Japanese medaka. acs.org This multi-receptor antagonism is linked to the observed adverse reproductive outcomes, such as ovarian retardation and reduced egg production. acs.org

Similarly, another study identified bis(2-ethylhexyl) phenyl phosphate (BEHPP) as a retinoic acid receptor alpha (RARα) antagonist, with an IC50 value of 6556 nM. nih.gov The antagonism of RARs is a critical concern as these receptors are essential for controlling reproduction and development in vertebrates. nih.govnih.gov The disruption of the retinoic acid system by these compounds represents a significant ecotoxicological threat. researchgate.net

Furthermore, the potential for these compounds to interfere with the retinoid X receptor (RXR) is also a concern. RXRs form heterodimers with other nuclear receptors, and antagonism of RXR can disrupt multiple signaling pathways. nih.govnih.gov

Table 3: Receptor-Mediated Toxicological Mechanisms of Related Phenyl Phosphates

| Compound | Receptor | Effect | Model Organism/System |

| 2-isopropylphenyl diphenyl phosphate (2IPPDPP) | Estrogen Receptor (ER) | Antagonism | Japanese medaka (Oryzias latipes) |

| 2-isopropylphenyl diphenyl phosphate (2IPPDPP) | Retinoic Acid Receptor (RAR) | Antagonism | Japanese medaka (Oryzias latipes) |

| 2-isopropylphenyl diphenyl phosphate (2IPPDPP) | Retinoid X Receptor (RXR) | Antagonism | Japanese medaka (Oryzias latipes) |

| Bis(2-ethylhexyl) phenyl phosphate (BEHPP) | Retinoic Acid Receptor α (RARα) | Antagonism | In vitro assay |

This table is compiled from findings on closely related organophosphate esters. acs.orgnih.gov

Advanced Analytical Methodologies for Trace Quantification and Characterization

Sample Preparation and Extraction Techniques

Effective sample preparation is a critical first step to isolate B2IPPP and its metabolites from complex sample matrices, remove interfering substances, and concentrate the analytes prior to instrumental analysis.

Accelerated Solvent Extraction (ASE), also known as Pressurized Liquid Extraction (PLE), is a highly efficient automated technique for extracting organic compounds from solid and semi-solid samples. By using elevated temperatures and pressures, ASE allows for rapid and exhaustive extractions with significantly reduced solvent consumption compared to traditional methods like Soxhlet extraction.

The process involves placing the sample in a stainless steel extraction cell, which is then heated and filled with a solvent at high pressure. These conditions maintain the solvent in its liquid state above its atmospheric boiling point, enhancing its extraction efficiency. The elevated temperature increases the solubility and mass transfer of the analyte from the sample matrix into the solvent, while the high pressure forces the solvent into the pores of the matrix.

For organophosphate esters (OPEs) like B2IPPP, ASE has been successfully applied to various matrices, including environmental solids and consumer products. Optimization of ASE parameters is crucial for achieving high recovery rates. Key parameters include the choice of extraction solvent, temperature, pressure, static extraction time, and the number of extraction cycles. Acetonitrile and mixtures of hexane and dichloromethane are commonly employed solvents.

| Parameter | Optimized Condition | Reference |

|---|---|---|

| Extraction Solvent | Acetonitrile | |

| Temperature | 80°C | |

| Pressure | 1500 psi | |

| Static Time | 5 minutes | |

| Static Cycles | 2 |

Following initial extraction, a clean-up step is often necessary to remove co-extracted matrix components that can interfere with chromatographic analysis and detection. Solid-Phase Extraction (SPE) is a widely used technique for this purpose. It is a versatile method that can effectively purify and concentrate analytes from liquid samples. mdpi.com

In SPE, the sample extract is passed through a cartridge packed with a solid adsorbent (the stationary phase). The analyte of interest is retained on the sorbent while impurities pass through. The analyte is then eluted with a small volume of a strong solvent. The choice of sorbent is critical and depends on the chemical properties of the analyte and the matrix. For OPEs, various sorbents have been utilized, including:

ENVI-18: A C18-bonded silica sorbent.

Hydrophilic-Lipophilic-Balance (HLB): A copolymer sorbent that can retain a wide range of compounds.

Florisil®: A magnesium silicate gel used for separating polar compounds. publisso.de

Primary Secondary Amine (PSA): A sorbent effective for removing fatty acids and other polar interferences. merckmillipore.com

The selection of elution solvents is equally important for achieving high recovery of the target analytes. Acetonitrile and ethyl acetate are commonly used to elute OPEs from SPE cartridges. researchgate.net SPE offers high recovery rates, typically ranging from 67% to 105%, with good reproducibility. mdpi.com

| SPE Sorbent | Elution Solvent | Matrix Application | Reference |

|---|---|---|---|

| ENVI-18 Cartridge | Not Specified | Fall Protection Equipment | |

| HLB Cartridge | Acetonitrile | Water | |

| ENVI-Florisil® | Not Specified | Air | publisso.de |

| Primary Secondary Amine (PSA) | Not Specified | Lipid-rich matrices | merckmillipore.com |

| Poly-Sery PSD | Ethyl Acetate | Surface Water | researchgate.net |

To assess human exposure to B2IPPP, biomonitoring studies often measure its metabolites in urine. OPEs are metabolized in the body, and their metabolites are often excreted as glucuronide or sulfate conjugates. To measure the total concentration of a metabolite (both free and conjugated forms), a deconjugation step is required prior to analysis.

Enzymatic hydrolysis using β-glucuronidase is the standard method for this purpose. This enzyme cleaves the glucuronide conjugates, releasing the free metabolites for subsequent extraction and analysis. The primary urinary biomarkers for B2IPPP exposure include diphenyl phosphate (B84403) (DPHP) and isopropylphenyl phenyl phosphate (ip-PPP). The analytical process involves incubating the urine sample with β-glucuronidase, followed by SPE to extract and concentrate the liberated metabolites, which are then quantified, typically by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Chromatographic Separation Techniques

Chromatography is the cornerstone of analytical methods for separating B2IPPP from other OPEs and matrix components before detection. Both liquid and gas chromatography are extensively used.

Liquid Chromatography (LC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is considered the gold standard for the analysis of OPEs and their metabolites. nih.gov This technique offers high sensitivity, selectivity, and is suitable for a wide range of compounds with varying polarities, including the non-volatile and thermally labile metabolites of B2IPPP.

Columns: Reversed-phase columns, such as C18, are most commonly used for the separation of OPEs. nih.gov These columns provide excellent separation based on the hydrophobicity of the analytes.

Mobile Phases: The mobile phase typically consists of a mixture of water and an organic solvent like methanol or acetonitrile, often with additives such as ammonium acetate or formic acid to improve ionization efficiency. mdpi.com A gradient elution program, where the proportion of the organic solvent is increased during the run, is employed to separate compounds with a wide range of polarities.

Detection: Tandem mass spectrometry (MS/MS) is the preferred detection method due to its high selectivity and sensitivity. Electrospray ionization (ESI) is a common ionization source, operating in both positive and negative ion modes. nih.gov Atmospheric pressure chemical ionization (APCI) has also been shown to be effective and can offer reduced matrix effects compared to ESI for some OPEs. merckmillipore.com The instrument is typically operated in the multiple reaction monitoring (MRM) mode, which provides excellent specificity by monitoring a specific precursor-to-product ion transition for each analyte.

| Parameter | Condition | Reference |

|---|---|---|

| LC Column | Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm) | massbank.eu |

| Mobile Phase A | Water with 0.1% Formic acid | massbank.eu |

| Mobile Phase B | Acetonitrile with 0.1% Formic acid | massbank.eu |

| Ionization Mode | Positive Electrospray Ionization (ESI) | massbank.eu |

| Detector | Quadrupole Time-of-Flight Mass Spectrometer (QTOF-MS) | massbank.eu |

Gas Chromatography (GC), often coupled with mass spectrometry (GC-MS) or tandem mass spectrometry (GC-MS/MS), is another powerful technique for the analysis of OPEs, particularly the parent triester compounds which are sufficiently volatile and thermally stable. researchgate.net

Columns: Fused silica capillary columns with a non-polar or semi-polar stationary phase, such as 5% phenyl methylpolysiloxane (e.g., DB-5MS), are commonly used for the separation of OPEs. nih.gov

Injection: A splitless injection mode is typically used to introduce the sample into the GC system, maximizing the transfer of analytes to the column for trace-level analysis. nih.gov

Temperature Program: A temperature-programmed run is essential, where the oven temperature is gradually increased to elute compounds with different boiling points. A typical program might start at a lower temperature (e.g., 50-80°C) and ramp up to a high temperature (e.g., 300°C). nih.govtandfonline.com

Detection: Mass spectrometry is the most common detector. Electron ionization (EI) is a standard ionization technique. nih.gov For enhanced selectivity and lower detection limits, especially in complex matrices, negative chemical ionization (NCI) can be advantageous for halogenated OPEs. tandfonline.com Tandem mass spectrometry (GC-MS/MS) provides the highest degree of selectivity and sensitivity. calstate.edu

| Parameter | Condition | Reference |

|---|---|---|

| GC Column | DB-5MS (60 m × 0.25 mm i.d.; 0.25 μm film thickness) | nih.gov |

| Carrier Gas | Helium | |

| Injection Mode | Splitless | nih.gov |

| Oven Program | Initial 80°C, ramp to 300°C | nih.gov |

| Ionization Mode | Electron Ionization (EI) | nih.gov |

| Detector | Mass Spectrometer (MS) in Selected Ion Monitoring (SIM) mode | nih.gov |

Turbulent Flow Chromatography (TFC) Integration

Turbulent Flow Chromatography (TFC) serves as a high-throughput online sample preparation technique that can be seamlessly integrated with liquid chromatography-mass spectrometry (LC-MS) systems. While specific applications of TFC for the direct analysis of Bis(2-isopropylphenyl) phenyl phosphate are not extensively documented in readily available literature, the principles of TFC make it a highly suitable technique for the rapid cleanup of complex biological and environmental samples prior to quantification.

The primary advantage of TFC lies in its ability to separate small molecules, such as Bis(2-isopropylphenyl) phenyl phosphate, from larger matrix components like proteins and phospholipids. This is achieved by using a high flow rate through a column packed with large particles, creating turbulent flow conditions. Under these conditions, large molecules are not retained and are washed to waste, while smaller molecules can diffuse into the pores of the stationary phase and be retained. Subsequently, the retained analytes are eluted onto an analytical LC column for separation and detection. This process significantly reduces matrix effects, a common challenge in mass spectrometric analysis, and enhances the longevity of the analytical column and mass spectrometer. The integration of TFC can lead to automated, high-throughput analytical workflows, which are particularly beneficial for large-scale monitoring studies.

Mass Spectrometric Detection and Quantification

Mass spectrometry is the cornerstone for the sensitive and selective detection and quantification of Bis(2-isopropylphenyl) phenyl phosphate. Its ability to provide molecular weight and structural information makes it an indispensable tool in analytical chemistry.

Tandem Mass Spectrometry (MS/MS) Protocols

Tandem mass spectrometry (MS/MS) is the most widely used technique for the quantification of Bis(2-isopropylphenyl) phenyl phosphate due to its exceptional selectivity and sensitivity. This technique involves the selection of a specific precursor ion, its fragmentation, and the monitoring of one or more characteristic product ions. For Bis(2-isopropylphenyl) phenyl phosphate, the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 411.172 is typically selected as the precursor ion in positive ionization mode. nih.gov

Collision-induced dissociation (CID) is then used to fragment the precursor ion. The resulting product ions are specific to the structure of Bis(2-isopropylphenyl) phenyl phosphate. Based on spectral data, a plausible fragmentation pathway involves the loss of one or both isopropylphenyl groups or the phenyl group. nih.govnih.govmassbank.eumassbank.eu The selection of specific precursor-to-product ion transitions, known as multiple reaction monitoring (MRM), allows for highly selective quantification, minimizing interferences from the sample matrix. researchgate.net The collision energy for each transition is optimized to maximize the signal of the product ion.

Below is a table summarizing potential MRM transitions for the analysis of Bis(2-isopropylphenyl) phenyl phosphate based on available mass spectral data.

| Precursor Ion (m/z) | Product Ion (m/z) | Proposed Neutral Loss |

| 411.172 | 327.080 | Loss of C6H5OH (phenol) |

| 411.172 | 251.047 | Loss of C12H18O (isopropylphenol) |

| 411.172 | 233.037 | Loss of C12H18O and H2O |

| 411.172 | 153.070 | Isopropylphenoxonium ion |

| 411.172 | 91.054 | Tropylium ion from phenyl group |

This table is interactive. Column headers can be used to sort the data.

High-Resolution Mass Spectrometry (HRMS) for Nontarget Screening

High-resolution mass spectrometry (HRMS), particularly utilizing technologies like Orbitrap or time-of-flight (TOF) mass analyzers, offers significant advantages for the analysis of Bis(2-isopropylphenyl) phenyl phosphate. HRMS provides highly accurate mass measurements, typically with a mass accuracy of less than 5 ppm, which allows for the determination of the elemental composition of the detected ions. aps.org For Bis(2-isopropylphenyl) phenyl phosphate, the theoretical exact mass of the protonated molecule [C24H28O4P]⁺ is 411.1725. nih.gov

This high mass accuracy is invaluable for nontarget and suspect screening approaches aimed at identifying a broad range of organophosphate esters and their transformation products in environmental and biological samples without the need for authentic analytical standards for every compound. mdpi.com Furthermore, the high resolving power of HRMS can distinguish between Bis(2-isopropylphenyl) phenyl phosphate and other co-eluting isobaric interferences, which is a significant advantage over nominal mass spectrometry. nih.gov

Isotope Dilution Mass Spectrometry for Validation

Isotope dilution mass spectrometry (IDMS) is considered the gold standard for achieving the highest accuracy and precision in quantitative analysis. This method involves spiking the sample with a known amount of a stable isotopically labeled analog of the target analyte before sample preparation and analysis. While a specific isotopically labeled standard for Bis(2-isopropylphenyl) phenyl phosphate is not readily commercially available, deuterated triphenyl phosphate (d15-TPP) has been successfully used as an internal standard for the quantification of a range of isopropylated phenyl phosphates. publisso.de

The use of an isotopically labeled internal standard that is chemically identical to the analyte ensures that any loss of the analyte during sample preparation, as well as any variations in instrument response, are accurately corrected for. This is because the labeled and unlabeled compounds exhibit nearly identical chemical and physical properties. This approach effectively minimizes errors associated with matrix effects and extraction recovery, leading to highly reliable and reproducible quantitative results.

Analytical Validation and Quality Control Protocols

The validation of analytical methods is a critical requirement to ensure the reliability and reproducibility of the generated data. For the quantification of Bis(2-isopropylphenyl) phenyl phosphate, validation is typically performed in accordance with guidelines from organizations such as the International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA). lcms.cz Key validation parameters include linearity, limit of detection (LOD), limit of quantification (LOQ), accuracy, precision (repeatability and intermediate precision), and specificity.

Quality control (QC) protocols are implemented to monitor the performance of the analytical method on an ongoing basis. A robust QC program typically includes the regular analysis of several types of samples:

Method Blanks: These are samples that are free of the analyte and are processed in the same manner as the unknown samples. They are used to assess for any background contamination. vjs.ac.vn

Laboratory Control Samples (LCS): These are blank samples spiked with a known concentration of the analyte. They are used to monitor the accuracy and precision of the analytical method. ca.gov

Matrix Spikes: These are aliquots of a real sample that are spiked with a known concentration of the analyte. They are used to assess the effect of the sample matrix on the analytical method.

Certified Reference Materials (CRMs): When available, CRMs are analyzed to provide an independent assessment of the accuracy of the method. For instance, the National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 2585 "Organic Contaminants in House Dust" contains certified or reference values for several organophosphate flame retardants and can be used for method validation and quality control. nist.govresearchgate.netnih.govnist.gov

The following table presents typical performance characteristics for the analysis of aryl organophosphate esters, including Bis(2-isopropylphenyl) phenyl phosphate, in indoor dust by LC-MS/MS.

| Validation Parameter | Typical Performance |

| Linearity (R²) | > 0.99 |

| Limit of Quantification (LOQ) | 0.09 - 3.2 ng/g |

| Accuracy (Recovery) | 70% - 130% |

| Precision (RSD) | < 20% |

This table is interactive. Column headers can be used to sort the data.

Metabolism, Biotransformation, and Biomonitoring of Environmental Exposure

Identification of Key Metabolites (e.g., Diphenyl Phosphate (B84403), Isopropylphenyl Phenyl Phosphate)

The primary metabolites of B2IPPPP and other isopropylated triarylphosphate esters (ITPs) identified in biological systems are diphenyl phosphate (DPHP) and isopropylphenyl phenyl phosphate (ip-PPP). acs.orgnih.gov These metabolites are formed through the cleavage of the ester bonds of the parent compound.

Diphenyl Phosphate (DPHP): DPHP is a common metabolite for several organophosphate esters, including triphenyl phosphate (TPHP) and B2IPPPP. nih.gov Its presence in biological samples indicates exposure to one or more of these parent compounds.

Isopropylphenyl Phenyl Phosphate (ip-PPP): This metabolite is more specific to ITPs like B2IPPPP. acs.orgnih.gov Studies have identified ip-PPP as a major urinary metabolite, making it a reliable indicator of exposure to this specific class of flame retardants. nih.govnih.gov

In addition to these primary hydrolysis products, further biotransformation can lead to hydroxylated metabolites. For instance, studies on similar ITPs have tentatively identified novel metabolites like mono-isopropenylphenyl diphenyl phosphate and hydroxy-isopropylphenyl diphenyl phosphate in human liver fractions and urine, suggesting that hydroxylation of the isopropyl group or the phenyl rings can occur. acs.orgnih.gov

Metabolic Pathways and Enzymatic Activities

The biotransformation of B2IPPPP involves both Phase I and Phase II metabolic reactions, primarily occurring in the liver. nih.govnih.gov

Phase I Metabolism:

Hydrolysis: The principal metabolic pathway is the hydrolysis of the phosphate ester bonds. This reaction is catalyzed by enzymes such as cytochrome P450 (CYP) monooxygenases. nih.govacs.org This process cleaves the ester linkages, releasing the alcohol or phenol (B47542) moieties and forming diaryl or monoaryl phosphate metabolites like DPHP and ip-PPP. acs.orgnih.gov For the related compound TPHP, CYP1A2 and CYP2E1 have been identified as the major isoforms involved in its metabolism to DPHP. nih.govacs.org

Oxidation: Another key Phase I pathway is oxidation, which typically involves hydroxylation of the aromatic rings or the alkyl side chains. acs.org This process, also mediated by CYP enzymes, can produce metabolites such as hydroxy-isopropylphenyl diphenyl phosphate. nih.gov

Phase II Metabolism: Following Phase I reactions, the resulting metabolites can undergo Phase II conjugation to increase their water solubility and facilitate excretion.

Glucuronidation and Sulfation: Hydroxylated metabolites can be conjugated with glucuronic acid or sulfate. Studies on TPHP have shown that glucuronide conjugates of hydroxylated metabolites are significant in vitro products, highlighting the importance of this pathway. nih.gov For analytical purposes in biomonitoring studies, urine samples are often treated with enzymes like β-glucuronidase to deconjugate these metabolites before quantification. nih.gov

Application of Metabolites as Biomarkers in Exposure Studies (e.g., Urinary Biomarkers)

The metabolites of B2IPPPP, particularly DPHP and ip-PPP, are widely used as urinary biomarkers to assess human exposure to ITPs. nih.gov Their presence and concentration in urine provide a non-invasive method to quantify internal exposure levels.

High detection frequencies of DPHP (94%) and ip-PPP (80%) in urine samples from the general population and specific cohorts, such as women undergoing IVF treatment, indicate widespread exposure to their parent compounds. nih.gov Epidemiological studies have utilized these biomarkers to investigate potential associations between ITP exposure and various health outcomes. nih.govnih.gov

The standard analytical method for quantifying these biomarkers involves enzymatic hydrolysis of urine to release conjugated metabolites, followed by analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.govcdc.gov This technique offers high sensitivity and specificity for detecting these compounds at low concentrations.

Table 1: Key Urinary Biomarkers of Bis(2-isopropylphenyl) Phenyl Phosphate Exposure

| Biomarker | Parent Compound(s) | Metabolic Origin | Analytical Method | Significance in Exposure Studies |

|---|---|---|---|---|

| Diphenyl Phosphate (DPHP) | B2IPPPP, TPHP, other aryl-OPFRs | Hydrolysis of a phenyl ester bond | LC-MS/MS | General biomarker for aryl-OPFRs; high detection frequency in human urine. nih.gov |

| Isopropylphenyl Phenyl Phosphate (ip-PPP) | B2IPPPP and other Isopropylated Triarylphosphates (ITPs) | Hydrolysis of a phenyl or isopropylphenyl ester bond | LC-MS/MS | Specific biomarker for ITPs; frequently detected in human urine. nih.govnih.gov |

Comparative Biotransformation Across Different Organisms

The biotransformation of organophosphate esters can vary significantly across different species, influencing their bioaccumulation potential and toxicity. While data specific to B2IPPPP is limited, studies on structurally similar compounds provide insights into these differences.

Mammals: In vitro studies using human and rat liver fractions show that mammals possess robust metabolic capabilities for OPEs, involving both Phase I (hydrolysis, oxidation) and Phase II (conjugation) pathways. nih.govnih.gov For example, a study on bisphenol-A bis(diphenyl phosphate) (BPADP) found significant depletion of the parent compound in rat liver microsomal assays, with conversion to DPHP and other metabolites. nih.gov

Birds: The same study on BPADP showed that its metabolism was far slower in herring gull liver assays compared to rat assays, suggesting that avian species may have a lower capacity to biotransform certain OPEs. nih.gov This could lead to greater persistence and bioaccumulation in birds.

Aquatic Organisms: Aquatic species also demonstrate the ability to metabolize OPEs. Studies on the flame retardant TPHP in various aquatic organisms, including microalgae (R. subcapitata), invertebrates (D. magna), and fish (O. latipes), have identified DPHP as a common hydrolysis product. gist.ac.krresearchgate.net However, the extent and nature of biotransformation can differ, with some species also forming unique conjugated metabolites, such as palmitoyl conjugates in microalgae. gist.ac.kr

Table 2: Comparative Biotransformation of Structurally Similar Organophosphate Esters

| Organism Type | Example Species | Observed Metabolic Pathways | Key Findings |

|---|---|---|---|

| Mammals | Human, Rat | Hydrolysis, Oxidation (Phase I); Glucuronidation, Sulfation (Phase II) | Efficient metabolism of OPEs, leading to the formation of diaryl phosphates and hydroxylated metabolites. nih.govnih.gov |

| Birds | Herring Gull | Hydrolysis (slower rate than mammals) | Metabolism of BPADP was significantly slower compared to rats, suggesting potential for higher bioaccumulation. nih.gov |

| Aquatic Invertebrates | Daphnia magna | Hydrolysis, Cysteine conjugation, Sulfation | DPHP is a common metabolite; conjugation pathways are also significant. researchgate.net |

| Fish | Zebrafish (Danio rerio) | Hydrolysis | Metabolites like DPHP can inhibit growth and energy metabolism. medchemexpress.com |

Regulatory Frameworks and Environmental Risk Assessment Approaches

National and International Chemical Substance Inventories and Regulations

Bis(2-isopropylphenyl) Phenyl Phosphate (B84403), as part of the broader category of isopropylated triphenyl phosphates (IPPPs), is included in various chemical inventories and is subject to regulations that govern the assessment and management of chemical substances.

In the United States , substances like Bis(2-isopropylphenyl) Phenyl Phosphate are governed by the Toxic Substances Control Act (TSCA), which is administered by the Environmental Protection Agency (EPA). nih.govsagentia.com Isopropylated triphenyl phosphates have been prioritized by the EPA for further assessment due to their potential for persistence and bioaccumulation. nih.gov The Chemical Data Reporting (CDR) rule under TSCA requires manufacturers and importers to provide information on the production and use of these chemicals, which informs risk assessment and management activities. epa.gov

In Canada , a risk management scope has been outlined for several organophosphate flame retardants, including phenol (B47542), isopropylated, phosphate (3:1) (IPPP), under the Canadian Environmental Protection Act, 1999 (CEPA). canada.cacanada.ca This assessment has identified aryl OPs as having high toxicity to aquatic organisms. canada.cacanada.ca

The European Union regulates chemicals through the Registration, Evaluation, Authorisation and Restriction of Chemicals (REACH) regulation. europa.euyoutube.com Under REACH, companies are required to provide data on the properties and uses of the substances they produce or import. Isopropylated triphenyl phosphate (UVCB) is listed on the European Chemicals Agency (ECHA) Annex III inventory, indicating it is suspected to be bioaccumulative, hazardous to the aquatic environment, persistent, and toxic for reproduction. canada.ca The Classification, Labelling and Packaging (CLP) Regulation aligns the EU system with the Globally Harmonized System (GHS). youtube.com

Below is an interactive table summarizing the regulatory status and inventory listings for related compounds.

| Regulatory Body/Inventory | Substance/Group | Status/Listing |

| US EPA (TSCA) | Isopropylated triarylphosphate esters (ITPs) | Prioritized for further assessment nih.gov |

| Environment Canada (CEPA) | Phenol, isopropylated, phosphate (3:1) (IPPP) | Identified as potentially harmful to the environment canada.ca |

| European Chemicals Agency (ECHA) | Isopropylated triphenyl phosphate (UVCB) | Annex III inventory; suspected PBT and reproductive toxicant canada.ca |

Ecological Risk Classification and Prioritization Methodologies

The ecological risks associated with OPEs are evaluated through various classification and prioritization schemes. These methodologies often consider factors such as persistence, bioaccumulation potential, and toxicity (PBT criteria).

A study utilizing a Toxicological-Priority-Index scheme integrated ecological risks and endocrine-disrupting effects to refine the health assessment of OPEs. nih.gov This approach helps in prioritizing contaminants for regulation. The environmental risk assessment of isopropylated triphenyl phosphate in the UK identified potential risks to surface water, sediment, and soil. service.gov.uk

Methodologies for prioritizing OPEs often involve analyzing their occurrence in various environmental compartments, such as water, sediment, and biota, and comparing these concentrations to predicted no-effect concentrations (PNECs). service.gov.uk The high toxicity of aryl OPs to aquatic organisms is a significant factor in their risk classification. canada.cacanada.ca

Policy Implications and Management Strategies for Organophosphate Esters

The widespread presence and potential risks of OPEs have led to calls for more comprehensive management strategies. tandfonline.commdpi.com The "regrettable substitution" of phased-out brominated flame retardants with OPEs highlights the need for a more holistic approach to chemical regulation that considers the entire lifecycle and potential impacts of alternatives. acs.org

Policy implications include the need for:

Stricter regulations: Based on comprehensive risk assessments, some OPEs may require stricter controls on their production and use.

Development of safer alternatives: Encouraging innovation in the development of flame retardants that are less harmful to the environment and human health. acs.org

Improved waste management: Addressing the release of OPEs from products during their use and disposal, particularly from electronic waste and consumer goods. researchgate.netnih.gov

Enhanced monitoring: Continued monitoring of OPE levels in the environment and in human populations to track trends and assess the effectiveness of management strategies. researchgate.net

International cooperation is also crucial for managing these global contaminants, as OPEs can be transported long distances in the environment. researchgate.net The development of multi-category and multi-class models for predicting the restriction of pesticides could serve as a template for managing other chemical classes like OPEs. mdpi.com

Q & A

What analytical techniques are recommended for detecting Bis(2-isopropylphenyl) Phenyl Phosphate in environmental matrices?

Basic Research Question

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting organophosphate esters (OPEs) like Bis(2-isopropylphenyl) Phenyl Phosphate in environmental samples. For sediment cores, methods involve accelerated solvent extraction (ASE) followed by clean-up via solid-phase extraction (SPE) and quantification using isotope-dilution LC-MS/MS . Key parameters include optimizing collision energy for precursor-to-product ion transitions (e.g., m/z 327.0 → 152.1) and using deuterated internal standards to correct matrix effects.

How can researchers address isomeric interferences when quantifying Bis(2-isopropylphenyl) Phenyl Phosphate in complex samples?

Advanced Research Question

Isomeric interferences (e.g., 2- vs. 3-isopropylphenyl substituents) require chromatographic resolution using ultra-high-performance liquid chromatography (UHPLC) with phenyl-modified stationary phases. Retention time alignment and differential fragmentation patterns (e.g., m/z 327.0 vs. 369.1 for di- vs. mono-substituted isomers) must be validated using synthetic standards . Additionally, ion mobility spectrometry (IMS) can enhance separation by exploiting differences in collision cross-sections between isomers .

What are the established protocols for assessing the environmental persistence of Bis(2-isopropylphenyl) Phenyl Phosphate?

Basic Research Question

Standardized OECD guidelines (e.g., OECD 301B for ready biodegradability) are used to evaluate environmental persistence. Hydrolysis studies at varying pH levels (4–9) and photodegradation experiments under simulated sunlight (λ > 290 nm) quantify degradation half-lives. Sediment-water partitioning coefficients (Kd) should be measured to assess sequestration potential, as seen in Osaka Bay sediment profiles where OPEs showed negligible degradation over decades .

What methodological considerations are critical for longitudinal studies on human exposure to Bis(2-isopropylphenyl) Phenyl Phosphate metabolites?

Advanced Research Question

Longitudinal studies require repeated urine sampling (1–5 samples per participant) and normalization via specific gravity (SG) or creatinine to account for hydration variability. Metabolites like isopropylphenyl phenyl phosphate (ip-PPP) should be quantified using mixed-effects models to adjust for covariates (e.g., BMI, seasonality). Cohort selection must stratify by demographic factors (e.g., fertility clinic populations) to control for confounding exposure sources .

Which metabolites of Bis(2-isopropylphenyl) Phenyl Phosphate are commonly used as biomarkers in human exposure studies?

Basic Research Question

The primary urinary biomarkers include diphenyl phosphate (DPHP) and isopropylphenyl phenyl phosphate (ip-PPP). These metabolites are quantified via enzymatic hydrolysis (β-glucuronidase) of urine samples followed by LC-MS/MS analysis. Method validation requires spiking experiments to confirm recovery rates (>80%) and limits of detection (LOD < 0.1 ng/mL) .

How should researchers design experiments to evaluate the endocrine-disrupting potential of Bis(2-isopropylphenyl) Phenyl Phosphate?

Advanced Research Question

In vitro assays using human adrenal (H295R) or placental (JEG-3) cell lines measure steroidogenic disruption (e.g., cortisol/aldoesterone modulation). Transcriptomic profiling (RNA-seq) identifies pathways like aryl hydrocarbon receptor (AhR) activation. For in vivo validation, zebrafish embryos exposed to environmentally relevant concentrations (1–100 µg/L) are assessed for developmental abnormalities and hormone level alterations. Dose-response curves must account for non-monotonic effects common in endocrine disruptors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.